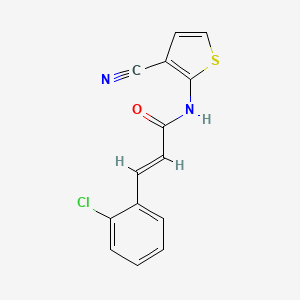

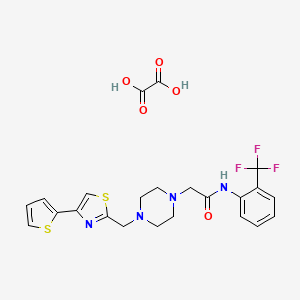

(E)-3-(2-chlorophenyl)-N-(3-cyanothiophen-2-yl)acrylamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-3-(2-chlorophenyl)-N-(3-cyanothiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C14H9ClN2OS and its molecular weight is 288.75. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Acrylamide in Chemistry and Biochemistry

Acrylamide, an alpha,beta-unsaturated reactive molecule, is integral in the synthesis of polyacrylamide, which has diverse applications. Polyacrylamide is used as a soil conditioner, in wastewater treatment, cosmetics, paper, and textile industries, and for protein separation in laboratories. The study of acrylamide's effects in cells, tissues, and animals is extensive due to its widespread use and potential exposure risks. Understanding acrylamide's formation, especially in food processing, is crucial for assessing its role in human health (Friedman, 2003).

Acrylamide in Protein Studies

Acrylamide is an effective agent for probing protein structures. It acts as a quencher of tryptophanyl fluorescence, providing insights into the exposure level of tryptophan residues in proteins. This technique is useful for monitoring protein conformational changes and binding interactions (Eftink & Ghiron, 1976).

Acrylamide in Solar Cell Applications

Innovative organic sensitizers that include acrylamide structures show promise in solar cell applications. These sensitizers demonstrate high efficiency in photon to current conversion, highlighting the potential of acrylamide derivatives in renewable energy technologies (Kim et al., 2006).

Acrylamide in Agriculture

Acrylamide derivatives, such as 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, have been synthesized for herbicidal applications. These compounds exhibit significant herbicidal activities, representing a novel class of herbicides (Wang et al., 2004).

Acrylamide in Material Science

Acrylamide-based polymers are utilized in the fabrication of materials for mechanobiology research. Polyacrylamide substrates, functionalized with specific groups, offer controlled environments to study cell behavior in response to mechanical and geometric cues (Poellmann & Wagoner Johnson, 2013).

Acrylamide in Corrosion Inhibition

Acrylamide derivatives have been explored as corrosion inhibitors for metals in acidic media. These compounds demonstrate potential in protecting metals like mild steel and copper from corrosion, which is crucial in industrial applications (Baskar et al., 2014).

特性

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-(3-cyanothiophen-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2OS/c15-12-4-2-1-3-10(12)5-6-13(18)17-14-11(9-16)7-8-19-14/h1-8H,(H,17,18)/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBHFRSNMOVCAMV-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)NC2=C(C=CS2)C#N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)NC2=C(C=CS2)C#N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2715358.png)

![3-[[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2715359.png)

![ethyl 3-carbamoyl-2-(3,4,5-trimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2715362.png)

![N-(8-Cyano-1,4-dioxaspiro[4.5]decan-8-yl)indolizine-2-carboxamide](/img/structure/B2715365.png)

![(2E)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2715367.png)

![7-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-3-(2-fluorobenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2715373.png)

![Tert-butyl N-[(1R)-2-oxocyclopentyl]carbamate](/img/structure/B2715375.png)